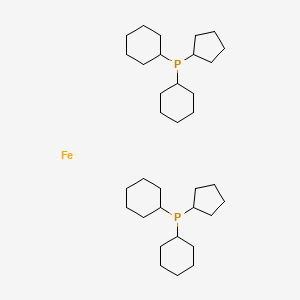
Dicyclohexyl(cyclopentyl)phosphane;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(cyclopentyl)phosphane;iron is a coordination complex that features iron as the central metal atom coordinated to a phosphane ligand. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is used in various scientific research fields, including catalysis and organometallic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(cyclopentyl)phosphane;iron typically involves the reaction of iron salts with dicyclohexyl(cyclopentyl)phosphane ligands. One common method is the reaction of iron(II) chloride with dicyclohexyl(cyclopentyl)phosphane in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iron center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
化学反応の分析
Types of Reactions
Dicyclohexyl(cyclopentyl)phosphane;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often involving the phosphane ligand.
Substitution: Ligand exchange reactions where the phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other phosphane ligands or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species. Substitution reactions result in new coordination complexes with different ligands.
科学的研究の応用
Dicyclohexyl(cyclopentyl)phosphane;iron is used in various scientific research applications, including:
Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Organometallic Chemistry: The compound is studied for its unique coordination chemistry and reactivity.
Material Science: It is used in the synthesis of novel materials with specific properties.
Biological Studies: Research into its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of dicyclohexyl(cyclopentyl)phosphane;iron involves the coordination of the phosphane ligand to the iron center, which influences the reactivity and stability of the complex. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions. In catalysis, the compound may facilitate the activation of substrates and the formation of reactive intermediates.
類似化合物との比較
Similar Compounds
- Dicyclohexylphenylphosphine;iron
- Dicyclohexylmethylphosphine;iron
- Dicyclohexyl(tert-butyl)phosphine;iron
Uniqueness
Dicyclohexyl(cyclopentyl)phosphane;iron is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.
生物活性
Dicyclohexyl(cyclopentyl)phosphane;iron is a compound that has garnered attention in the field of organometallic chemistry, particularly due to its potential biological applications. This article explores its biological activity, synthesizing information from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
This compound is a phosphine complex where iron is coordinated to a phosphane ligand. The general formula can be represented as Fe CP DCH 2 , where CP denotes cyclopentyl and DCH denotes dicyclohexyl groups. The unique structure of this compound contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its role as a catalyst in biochemical reactions and its potential therapeutic applications.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral properties. A study described processes for preparing antiviral compounds using phosphine ligands, suggesting that the coordination of iron enhances the biological efficacy of these ligands against viral targets .
Enzyme Inhibition
Another significant area of research involves enzyme inhibition. Phosphine complexes have been shown to inhibit glycogen phosphorylase, an enzyme crucial in glucose metabolism. This inhibition can lead to reduced glucose output in hepatocytes, making it potentially useful in managing conditions like diabetes .
Study 1: Antiviral Activity
In a study examining the antiviral effects of phosphine complexes, it was found that this compound demonstrated significant activity against certain viral strains. The mechanism was attributed to the ability of the iron center to facilitate electron transfer, enhancing the reactivity of the phosphine ligand .
Study 2: Glycogen Phosphorylase Inhibition
A separate investigation focused on the inhibition of glycogen phosphorylase by various phosphine complexes, including this compound. The results indicated a dose-dependent reduction in enzyme activity, suggesting potential therapeutic applications for metabolic disorders .
Data Table: Summary of Biological Activities
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are primarily linked to its ability to coordinate with metal centers, which enhances its reactivity. The presence of iron allows for unique interactions with biological macromolecules, facilitating processes such as electron transfer and enzyme modulation.
特性
CAS番号 |
146960-90-9 |
|---|---|
分子式 |
C34H52FeP2 |
分子量 |
578.6 g/mol |
IUPAC名 |
dicyclohexyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H26P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*7-8,13-16H,1-6,9-12H2;/q2*-1;+2 |
InChIキー |
DTQIHJBOJNZKNL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCC3.[Fe] |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C[CH-]C=C3.C1CCC(CC1)P(C2CCCCC2)C3=C[CH-]C=C3.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















